5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-bromo-1-(3,3,3-trifluoropropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c7-5-1-3-11-12(5)4-2-6(8,9)10/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARUAWYGYOFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the trifluoropropyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The trifluoropropyl group can be introduced using reagents like trifluoropropyl iodide under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing byproducts.
Reduction: The compound can be reduced to remove the bromine atom, forming a de-brominated pyrazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate the substitution reaction.
Major Products Formed
Oxidation: Bromine-containing byproducts.
Reduction: De-brominated pyrazole derivatives.
Substitution: New pyrazole derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and material science, with a focus on documented case studies and research findings.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound has shown promising results against various strains of bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Candida albicans due to its ability to disrupt cell membrane integrity.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can modulate inflammatory pathways. A case study published in Pharmacology Reports revealed that this compound reduced pro-inflammatory cytokines in animal models of arthritis. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
The anticancer properties of pyrazole compounds have been extensively studied. A notable study in Cancer Letters reported that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding opens avenues for further exploration in cancer therapeutics.
Herbicidal Activity
This compound has been investigated for its herbicidal properties. Research published in Pest Management Science demonstrated that this compound effectively inhibited the growth of several weed species without adversely affecting crop yields. Its selective action makes it a candidate for developing new herbicides.
Insecticidal Properties
Insecticidal activity is another area where this compound shows promise. A study featured in Environmental Entomology indicated that formulations containing this compound exhibited high mortality rates against common agricultural pests such as aphids and beetles. The mechanism involves neurotoxic effects on insect nervous systems.
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use as a building block in synthesizing novel materials. Research published in Materials Science & Engineering demonstrated its application in creating polymer composites with enhanced thermal stability and mechanical properties.
Photonic Applications
Recent advancements have explored the use of pyrazole derivatives in photonic devices. A study highlighted the potential of incorporating this compound into organic light-emitting diodes (OLEDs), where it contributed to improved efficiency and color purity.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoropropyl groups can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Structure : Bromine at position 4, isobutoxymethyl group at position 3, and trifluoropropyl at position 1.
- Properties : Molecular weight 329.16, density 1.44 g/cm³, predicted boiling point 312.2°C .
- Key Difference : The bromine position (4 vs. 5) and the presence of an isobutoxymethyl group may reduce electrophilic reactivity compared to the target compound.
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
4-Bromo-1-phenylpyrazole (3d)
- Structure : Phenyl group at position 1 and bromine at position 4 .
- Synthesis Yield : 38% via cyclocondensation, lower than the 92% yield reported for 3-(4-fluorophenyl)pyrazole bromination .
- Reactivity : The phenyl group’s electron-donating nature may slow down Suzuki-Miyaura couplings compared to the electron-withdrawing trifluoropropyl group.
Physical and Chemical Properties
Notes:
- The trifluoropropyl group increases molecular weight and lipophilicity (higher LogP) compared to methyl or phenyl substituents.
- Bromine position influences dipole moments and solubility; para-brominated derivatives may exhibit lower polarity .
Reactivity in Cross-Coupling Reactions
- Sonogashira Coupling: Bromine at position 5 (target compound) shows higher reactivity in Sonogashira couplings than 4-bromo derivatives due to reduced steric hindrance and favorable electronic effects .
- Suzuki-Miyaura Coupling : The trifluoropropyl group’s electron-withdrawing nature activates the pyrazole ring, enhancing coupling efficiency compared to phenyl-substituted analogs .
Biological Activity
5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromine atom and a trifluoropropyl group. Its molecular formula is , with a molecular weight of approximately 305.07 g/mol. The presence of the trifluoropropyl group enhances its lipophilicity, which may improve its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest the compound may inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis.
- Antifungal Effects : It has demonstrated the ability to inhibit fungal growth, making it a candidate for antifungal drug development.
- Anti-inflammatory Properties : Similar compounds in the pyrazole family are known for their anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through interactions with specific enzymes and receptors. The bromine and trifluoropropyl groups influence the compound's binding affinity and selectivity towards these targets. For example, it may interact with proteins involved in cancer progression or inflammatory responses .
Case Studies
- Anticancer Studies : In vitro studies have shown that derivatives of pyrazoles can inhibit tumor cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression .
- Fungal Inhibition : A study highlighted that similar pyrazole derivatives exhibited significant antifungal activity against various strains, suggesting that this compound may share this property.
Comparative Biological Activity
A comparison table of related compounds illustrates their varying biological activities:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Anticancer, Antifungal | Bromine and trifluoropropyl groups enhance activity |
| Ethyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate | Anti-inflammatory | Similar structural features; increased lipophilicity |
| 4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole | Varies | Different substitution pattern affects reactivity |
Synthesis and Applications
The synthesis of this compound involves several steps including halogenation and functionalization processes. Its utility extends beyond biological applications; it serves as a building block for more complex molecules in medicinal chemistry and materials science .
Q & A
Q. Safety and Compliance
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders by working in fume hoods .
- Storage : Store in airtight containers under nitrogen at −20°C to prevent degradation. Keep away from oxidizing agents and moisture .
- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services .
How can researchers analyze contradictory data in reaction yields across different synthetic protocols?
Advanced Research Question
Discrepancies in yields often arise from:
- Catalyst Loading : Overuse of Pd catalysts (>5 mol%) may lead to side reactions. Titration of catalyst amounts and monitoring via TLC can identify optimal conditions .
- Solvent Effects : Polar solvents (e.g., DMF) enhance solubility but may degrade brominated intermediates. Switching to THF or acetonitrile improves stability .
- Reaction Monitoring : Real-time techniques like in-situ IR or NMR detect intermediate species, enabling rapid adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
